

understanding the keto-enol tautomerism in quinolin-2(1H)-one systems

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Compound of Interest

Compound Name: 2-Quinoxalinol

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An In-depth Technical Guide to the Keto-Enol Tautomerism of Quinolin-2(1H)-one Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

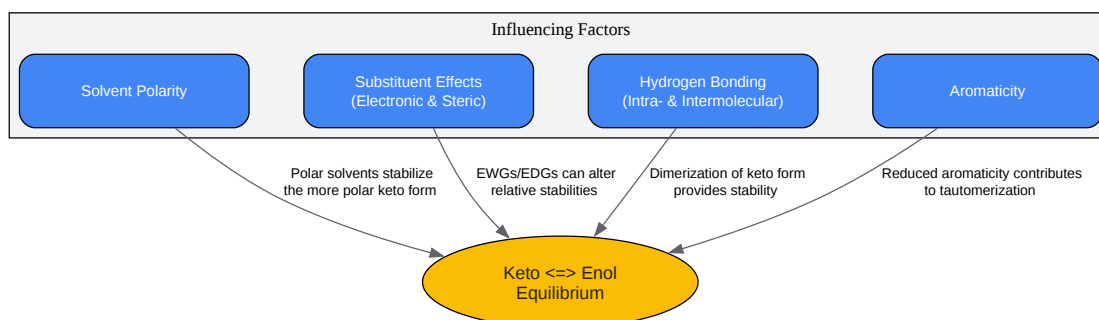
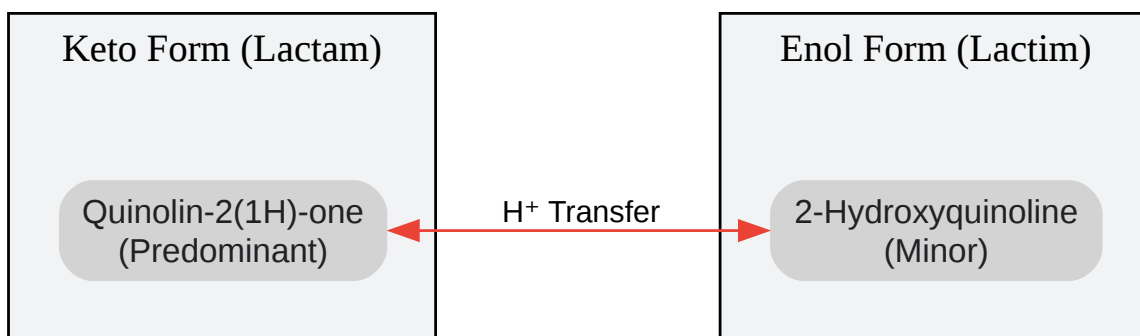
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. A critical, yet often nuanced, aspect of their chemical behavior is prototropic tautomerism, specifically the keto-enol equilibrium between the quinolin-2(1H)-one (lactam) and 2-hydroxyquinoline (lactim) forms. The position of this equilibrium profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, polarity, and three-dimensional shape. Consequently, it dictates how the molecule interacts with biological targets. This technical guide provides a comprehensive examination of the tautomerism in quinolin-2(1H)-one systems, presenting quantitative data, detailed experimental and computational protocols for characterization, and the key factors that govern the tautomeric preference.

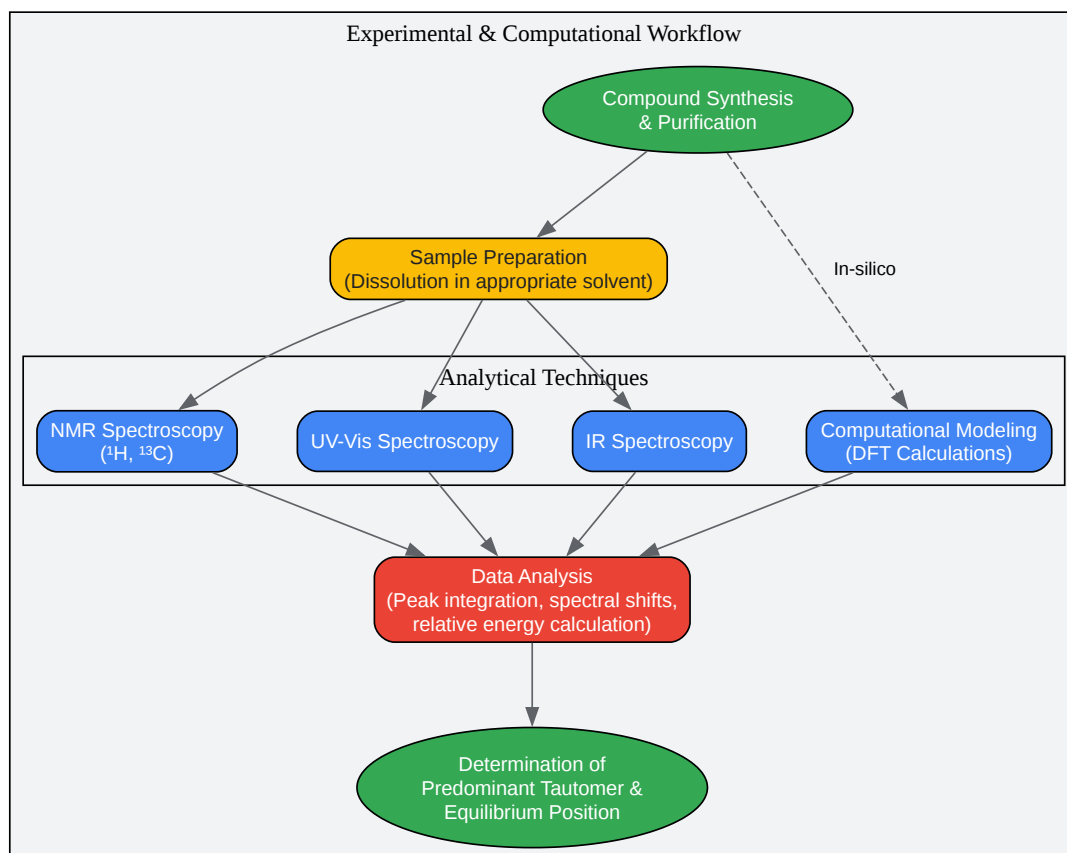
The Tautomeric Equilibrium: A Fundamental Overview

The keto-enol tautomerism of the quinolin-2-one core involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the position of a double bond.^[1] The two primary tautomers are:

- Keto (Lactam) Form: Quinolin-2(1H)-one
- Enol (Lactim) Form: 2-Hydroxyquinoline

Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (lactam) form in the solid state and in most solvents.^[2]^[3] This preference is largely attributed to the superior thermodynamic stability of the cyclic amide (lactam) group compared to the iminol (lactim) group of the enol form.^[3]





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